molecular formula C26H22N2O4S B2974498 Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate CAS No. 1006293-05-5

Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2974498
CAS No.: 1006293-05-5
M. Wt: 458.53
InChI Key: RVOUJBQGAABOHE-RQZHXJHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound featuring a 4-benzoylbenzoyl imino group at position 2 and a methyl substituent at position 6 of the benzothiazole ring. The ethyl acetate moiety at position 3 enhances its solubility in organic solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4S/c1-3-32-23(29)16-28-21-14-9-17(2)15-22(21)33-26(28)27-25(31)20-12-10-19(11-13-20)24(30)18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOUJBQGAABOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Position 6 Substituent Ester Group Notable Activity/Property Reference
Target Compound Benzothiazole Methyl Ethyl Acetate N/A (Theoretical enzyme interaction)
Ethyl 2-[2-(4-Benzoylbenzoyl)imino-6-sulfamoyl... Benzothiazole Sulfamoyl Ethyl Acetate Antimicrobial (hypothesized)
Ethyl 2-(2,5-Diphenyl-1H-imidazole-4-yl) Acetate Imidazole N/A Ethyl Acetate MIC = 32 µg/mL (S. aureus)
bzATP Adenosine triphosphate N/A N/A P2X7 agonist (EC₅₀ = 10–30 µM)
I-6230 Benzoate Pyridazin-3-yl Ethyl Kinase inhibition (IC₅₀ = 1.2–3.8 µM)

Research Findings and Mechanistic Insights

  • Role of the 4-Benzoylbenzoyl Group : This moiety is critical for hydrophobic interactions in enzyme binding pockets. In bzATP, it enhances affinity for purinergic receptors but reduces selectivity due to steric effects .
  • Methyl vs. Sulfamoyl at Position 6 : Methyl improves lipophilicity (logP ≈ 3.2), favoring CNS penetration, while sulfamoyl increases polarity (logP ≈ 1.8), making it more suitable for peripheral targets .
  • Ester Modifications: Ethyl acetate balances solubility and metabolic stability. Butanoate esters (e.g., compound from ) exhibit prolonged half-lives in vivo but require higher synthetic effort.

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